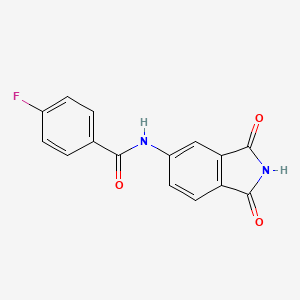

N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide (abbreviated as Compound X) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. Compound X is a small molecule drug that has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies.

科学的研究の応用

Tumor Imaging and Evaluation

N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide derivatives have been studied for their potential in imaging tumor proliferation. For instance, fluorine-18 labeled compounds, related to the chemical family of N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide, have been used to assess cellular proliferation in tumors by PET. This research demonstrated a significant correlation between the uptake of these compounds in tumors and the Ki-67 proliferation marker, indicating their promise for evaluating the proliferative status of solid tumors. No adverse effects were encountered, suggesting safety for clinical trials (Dehdashti et al., 2013).

Antimicrobial and Anticancer Evaluation

Compounds within the N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide framework have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives exhibited significant antimicrobial efficacy, and others demonstrated anticancer activity, being more active than standard drugs like carboplatin against specific cancer cell lines. This suggests their potential as therapeutic agents in treating various bacterial infections and cancer types (Kumar et al., 2014).

Synthetic Methodology and Chemical Properties

Research into N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide derivatives has also focused on developing practical and scalable synthetic routes for related compounds. These studies aim to improve the efficiency and sustainability of producing these compounds, potentially lowering costs and increasing accessibility for further research and therapeutic use (Yoshida et al., 2014).

作用機序

Target of Action

The primary target of N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide acts as a modulator of cereblon (CRBN) activity . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo .

Pharmacokinetics

Its mode of action suggests that it might have good bioavailability due to its ability to modulate protein degradation pathways .

Result of Action

The compound can selectively modulate the degradation of GSPT1 protein . This means that the compound can act as a GSPT1 degrader . This could potentially lead to the suppression of uncontrolled cellular proliferation, such as in cancer, which may be associated with cereblon protein dysfunction and/or a GSPT1 dysfunction .

特性

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKWRGFQCFUANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2915908.png)

![3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride](/img/structure/B2915910.png)

![3-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2915911.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-propionamidothiophene-3-carboxamide](/img/structure/B2915913.png)

![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)

![(E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2915925.png)

![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)

![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)